Regiochemical Identity Confirmed: 3-Chloro vs 4-Chloro Isomer
The compound is unambiguously the 3-chlorophenyl isomer as authenticated by its InChI key OLUWLZIUJCVVRD-UHFFFAOYSA-N . The 4-chlorophenyl analog (CAS 17738-71-5) possesses a distinct InChI key SGVMYQGWSLUOHH-UHFFFAOYSA-N [1]. This structural difference has been shown to result in divergent biological fates: for instance, 3-chloroacetanilide is excreted to only 0.1% of the dose as glycolanilide compared to significant glycolanilide/oxanilic acid excretion for the 4-chloro derivative, indicating that the substitution position dramatically impacts metabolic handling [2].
| Evidence Dimension | Regiochemistry – chlorine substitution position on phenyl ring |
|---|---|
| Target Compound Data | 3-chlorophenyl isomer; InChI key OLUWLZIUJCVVRD-UHFFFAOYSA-N |
| Comparator Or Baseline | 4-chlorophenyl isomer (CAS 17738-71-5); InChI key SGVMYQGWSLUOHH-UHFFFAOYSA-N |
| Quantified Difference | Two structurally distinct isomers; metabolic excretion differs by at least 10-fold in related acetanilide models (0.1% vs >1% recovery as glycolanilides) |
| Conditions | Isomer identification via standard InChI key comparison; metabolic data from literature on corresponding chloroacetanilides. |
Why This Matters
Procuring the correct 3-chloro isomer ensures SAR reproducibility and avoids confounding biological results caused by isomeric contamination.
- [1] InteDE Drug Metabolite Database. 4-chlorooxalinic acid (DM015424). View Source
- [2] Metabolism of N-Acyl-Chloroanilines. Springer. Highlighting differential excretion of 3-chloroacetanilide vs. 4-chloroacetanilide. View Source
